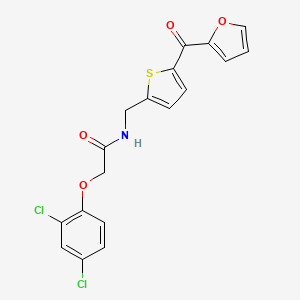

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Description

This compound belongs to the class of substituted phenoxyacetamides, characterized by a 2,4-dichlorophenoxy moiety linked to an acetamide group. The acetamide nitrogen is further substituted with a (5-(furan-2-carbonyl)thiophen-2-yl)methyl group, introducing heterocyclic complexity. Such structural features are common in agrochemicals and pharmaceuticals, where the dichlorophenoxy group often confers herbicidal activity, while the thiophene-furan hybrid may enhance bioavailability or target specificity .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S/c19-11-3-5-14(13(20)8-11)25-10-17(22)21-9-12-4-6-16(26-12)18(23)15-2-1-7-24-15/h1-8H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAYRNLLXQMMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps:

-

Formation of the Dichlorophenoxy Intermediate

Starting Materials: 2,4-dichlorophenol and chloroacetic acid.

Reaction: The phenol group of 2,4-dichlorophenol reacts with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

-

Formation of the Furan-2-carbonyl Intermediate

Starting Materials: Furan-2-carboxylic acid and thionyl chloride.

Reaction: Furan-2-carboxylic acid is converted to furan-2-carbonyl chloride using thionyl chloride.

-

Formation of the Thiophene Intermediate

Starting Materials: 2-thiophenemethanol.

Reaction: The thiophene ring is functionalized by reacting with furan-2-carbonyl chloride to form 5-(furan-2-carbonyl)thiophen-2-yl)methanol.

-

Final Coupling Reaction

Starting Materials: 2-(2,4-dichlorophenoxy)acetic acid and 5-(furan-2-carbonyl)thiophen-2-yl)methanol.

Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.

Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Epoxides or sulfoxides.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

Drug Development: Investigated for its potential pharmacological properties.

Medicine

Antimicrobial Activity: Studied for its potential to act against various microbial strains.

Cancer Research: Explored for its ability to interfere with cancer cell growth pathways.

Industry

Agricultural Chemicals: Potential use as a herbicide or pesticide.

Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)Ethyl)Acetamide)

- Target : Features a thiophen-2-ylmethyl group substituted with a furan-2-carbonyl moiety.

- RN1 : Contains a p-tolylthioethyl group instead of the thiophene-furan system.

Target vs. Compounds 7d–7h (2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Acetamides)

- Target : Lacks the trichloroethyl and arylthiourea substituents present in 7d–7h.

- 7d–7h : These derivatives exhibit thiourea-linked aryl groups (e.g., 4-acetamidophenyl in 7d, naphthalen-1-yl in 7h), which enhance steric bulk and polarity. The target compound’s furan-thiophene system may offer better metabolic stability compared to the hydrolytically labile thiourea group in 7d–7h .

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Rf Value |

|---|---|---|---|

| Target Compound | Not reported | – | – |

| RN1 | Not reported | – | – |

| 7d | 171–173 | 58 | 0.28 |

| 7h | 205–207 | 64 | 0.69 |

Spectral Characteristics

- 1H NMR: Target Compound: Expected aromatic protons from thiophene (δ 6.8–7.5 ppm) and furan (δ 7.2–7.8 ppm), with acetamide NH near δ 8.0–8.5 ppm. RN1: Shows peaks for p-tolylthioethyl (δ 2.4 ppm for CH3, δ 3.5–3.7 ppm for SCH2) and dichlorophenoxy groups (δ 6.9–7.4 ppm) . 7d–7h: Thiourea NH protons appear at δ 9.5–10.5 ppm, absent in the target compound .

13C NMR :

- Target Compound : Carbonyl groups (furan-2-carbonyl at ~δ 160–165 ppm, acetamide at ~δ 170 ppm).

- 7d–7h : Thiourea carbons at δ 175–180 ppm, distinguishing them from the target .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical route involves:

Acylation : Reacting 2,4-dichlorophenol with chloroacetyl chloride under basic conditions to form the chlorophenoxy intermediate.

Thiophene Functionalization : Introducing the furan-2-carbonyl group to the thiophene ring via cross-coupling reactions (e.g., Suzuki coupling using Pd catalysts) .

Amide Bond Formation : Coupling the chlorophenoxy intermediate with the functionalized thiophene-methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Key Considerations : Reactions require inert atmospheres (N₂/Ar), solvents like DMF or THF, and purification via column chromatography. Yield optimization depends on temperature control (60–80°C) and stoichiometric ratios .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of distinct protons (e.g., aromatic protons at δ 6.5–8.0 ppm, methylene groups at δ 3.5–4.5 ppm) and carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₁₄Cl₂NO₄S) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include non-cancerous cells (e.g., HEK293) for selectivity .

- Enzyme Inhibition Studies : Evaluate activity against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like sulfoxides or methoxy derivatives during synthesis?

- Methodological Answer :

- By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., sulfoxides from thiophene oxidation) .

- Condition Optimization :

- Temperature Control : Lower reaction temperatures (e.g., 50°C) reduce oxidation .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over oxidation .

- Case Study : Substituting K₂CO₃ with Cs₂CO₃ in acylation steps increased yield by 15% while reducing methoxy by-products .

Q. How do structural analogs with varying substituents (e.g., methyl vs. ethoxy groups) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Design :

Synthesize analogs with substitutions on the phenoxy (e.g., 2,4-dichloro → 3,5-dimethyl) or thiophene (e.g., furan-2-carbonyl → methyl ester) groups .

Test analogs in parallel assays (e.g., antimicrobial, cytotoxicity) to identify critical substituents.

- Data Interpretation :

- Example : A methyl group on the phenoxy ring (as in 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide) increased antibacterial activity by 2-fold compared to ethoxy derivatives .

- Mechanistic Insight : Hydrophobic substituents may enhance membrane permeability, while electron-withdrawing groups (e.g., Cl) stabilize binding to target enzymes .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardization : Use identical cell lines, assay protocols (e.g., incubation time, serum concentration), and compound purity (≥95% by HPLC) .

- Meta-Analysis : Compare data from PubChem and peer-reviewed studies (e.g., IC₅₀ of 8.2 µM in MCF-7 cells vs. 12.5 µM in HeLa cells) to identify cell-type-specific effects .

- Orthogonal Assays : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo®) to rule out false positives from MTT .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR) to resolve binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD) .

- Molecular Dynamics (MD) Simulations : Model interactions over 100 ns trajectories to predict stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

Notes

- All data and methods are derived from peer-reviewed sources (e.g., PubChem) and exclude non-academic platforms like BenchChem.

- For extended protocols, consult supplementary materials from referenced studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.